molecular formula C16H13N3O2S2 B5580769 5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol

5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol

Cat. No.: B5580769
M. Wt: 343.4 g/mol
InChI Key: IMXQLEBUVVLUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C16H13N3O2S2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.04491901 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrated potential antimicrobial activities. These compounds were synthesized through reactions involving acetyl-amino-aryl-methylthieno pyridine carboxamides, leading to the creation of structures with significant biological activity potential (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Efficient Synthesis Techniques

  • An efficient synthesis method for dihydrothieno thieno pyrimidin-4(3H)-ones was developed, showcasing a consecutive method that includes aza-Wittig reaction. This method is notable for its high yield and the potential for application in the synthesis of related compounds (Y. Chen, Yi‐Bo Nie, M. Ding, 2009).

Novel Thieno-Fused Bicyclic Compounds

  • Research into the development of new substituted thieno-fused bicyclic compounds has led to the creation of derivatives with interesting molecular structures. These compounds were synthesized from enaminones containing thieno[2,3-b]pyridine scaffolds, highlighting the versatility of thieno-pyridine derivatives in creating complex molecular architectures (Y. Mabkhot, Salah S. Aladdi, et al., 2015).

Anticancer and Antibacterial Applications

  • The synthesis of derivatives such as 4,5,6,7-tetrahydrothieno-pyridine (THTP) and its evaluation for various biological activities, including anticancer and antibacterial effects, demonstrates the compound's potential in pharmacological applications. These activities include but are not limited to antimicrobial, anti-inflammatory, and anticancer effects, showing the broad therapeutic potential of these derivatives (N. Rao, M. Rao, K. Prasad, 2018).

Properties

IUPAC Name

5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-thiophen-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-15-11(8-17-14(18-15)13-2-1-6-22-13)16(21)19-5-3-12-10(9-19)4-7-23-12/h1-2,4,6-8H,3,5,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXQLEBUVVLUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CN=C(NC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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